molecular formula C10H24N2 B12656778 N,N'-Diisopropyl-2,3-butane-diamine CAS No. 92422-50-9

N,N'-Diisopropyl-2,3-butane-diamine

Cat. No.: B12656778
CAS No.: 92422-50-9
M. Wt: 172.31 g/mol
InChI Key: PFMSXPPSCVRFPP-UHFFFAOYSA-N
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Description

N,N'-Diisopropyl-2,3-butane-diamine (CID 469931) is a diamino compound available for research and development purposes . Diamines of this class serve as important intermediates and monomers in organic synthesis and polymer chemistry . They are cationic molecules that can act as stabilizers for anionic substances and have roles as modulators in various biological processes, making them subjects of interest in biochemical research . This product is intended for laboratory research use only.

Properties

CAS No.

92422-50-9

Molecular Formula

C10H24N2

Molecular Weight

172.31 g/mol

IUPAC Name

2-N,3-N-di(propan-2-yl)butane-2,3-diamine

InChI

InChI=1S/C10H24N2/c1-7(2)11-9(5)10(6)12-8(3)4/h7-12H,1-6H3

InChI Key

PFMSXPPSCVRFPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)C(C)NC(C)C

Origin of Product

United States

Preparation Methods

Nucleophilic Addition and Reduction Route

A common approach involves the nucleophilic addition of diisopropylamine to an unsaturated nitrile precursor, followed by reduction:

  • Step 1: Nucleophilic Addition

    • React acrylonitrile or a related butene-nitrile with diisopropylamine under reflux conditions (80–84°C) in an inert atmosphere.
    • A trace amount of water acts as a catalyst to facilitate the addition.
    • The reaction produces N,N'-diisopropyl-substituted nitrile intermediates.
  • Step 2: Reduction

    • The nitrile intermediate is reduced to the diamine using sodium borohydride in anhydrous ethanol at room temperature.
    • Reaction time ranges from 1 to 6 hours.
    • Vacuum distillation is used to remove unreacted starting materials before reduction.

This method is advantageous due to mild reaction conditions and relatively low production costs. However, steric hindrance from the isopropyl groups can reduce reaction rates and yields, requiring careful optimization of conditions.

Catalytic Hydrogenation of Diacetylated Diamine Precursors

Another method involves:

  • Step 1: Preparation of N,N'-diacetylated diamine

    • Starting from succinic acid dinitrile derivatives, catalytic hydrogenation in the presence of Raney nickel at elevated temperature (120–125°C) and high pressure (up to 120 atm) converts nitriles to diacetylated diamines.
    • Acetic anhydride is used to acetylate the amine groups during hydrogenation.
  • Step 2: Hydrolysis

    • The diacetylated diamine is hydrolyzed under acidic or alkaline aqueous conditions at elevated temperature (up to 200°C) to yield the free diamine.
    • The product is isolated as a free base or salt.

This method is more suitable for diamines with aromatic substituents but can be adapted for aliphatic diamines like N,N'-Diisopropyl-2,3-butane-diamine with modifications.

Direct Alkylation of 2,3-Butanediamine

  • Direct alkylation of 2,3-butanediamine with isopropyl halides or isopropyl sulfonates under basic conditions can introduce the isopropyl groups.
  • This method requires careful control to avoid over-alkylation or side reactions.
  • Purification involves extraction and distillation.

This approach is less commonly reported due to challenges in selectivity and steric hindrance.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Advantages Limitations
Nucleophilic addition + reduction Acrylonitrile + diisopropylamine Sodium borohydride 80–84°C reflux (addition), RT reduction (1–6 h) Mild conditions, low cost Steric hindrance reduces yield
Catalytic hydrogenation + hydrolysis Succinic acid dinitrile derivatives Raney nickel, acetic anhydride 120–125°C, 100–120 atm H2; hydrolysis at 200°C High purity, scalable High pressure, harsh conditions
Direct alkylation 2,3-Butanediamine + isopropyl halide Base (e.g., NaH, K2CO3) Variable, often reflux Straightforward reagents Selectivity issues, side products

Research Findings and Optimization Notes

  • The nucleophilic addition and reduction method is currently favored for industrial synthesis due to its balance of mild conditions and cost-effectiveness.
  • The steric bulk of isopropyl groups presents a kinetic barrier; thus, reaction times and catalyst loadings must be optimized.
  • Use of trace water as a catalyst in the nucleophilic addition step improves conversion rates.
  • Vacuum distillation prior to reduction removes unreacted amines and nitriles, improving product purity.
  • Catalytic hydrogenation methods require specialized equipment due to high pressure and temperature but can yield high-purity products suitable for sensitive applications.
  • Direct alkylation methods are less developed for this compound due to steric hindrance and competing side reactions.

Chemical Reactions Analysis

Types of Reactions

N,N’-Diisopropyl-2,3-butane-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary amines.

    Substitution: Alkylated or acylated derivatives of the diamine.

Scientific Research Applications

Chemistry

N,N'-Diisopropyl-2,3-butane-diamine serves as a crucial building block in organic synthesis. It is utilized in the preparation of complex organic molecules and as a ligand in coordination chemistry. The compound's ability to form stable complexes with metal ions enhances its utility in catalysis and material science.

Table 1: Chemical Reactions Involving this compound

Reaction TypeExample ReactionProducts Formed
OxidationThis compound + KMnO4N,N'-Diisopropyl-2,3-butene-1,4-dione
ReductionThis compound + LiAlH4N,N'-Diisopropyl-2-butane-1,4-diamine
SubstitutionThis compound + Br2Substituted derivatives with different groups

Biology

Research has indicated that this compound exhibits potential biological activities. Studies focus on its interactions with biomolecules and its role as a ligand that may influence biological pathways. This aspect is particularly relevant in drug design and development.

Medicine

The compound is under investigation for its potential therapeutic applications. It can serve as a precursor for drug synthesis, particularly in creating compounds with enhanced biological activity. Ongoing research aims to elucidate its mechanism of action and efficacy in various medical applications .

Industry

In industrial applications, this compound is used as an intermediate in the production of specialty chemicals. Its unique properties make it suitable for applications in polymer chemistry and the formulation of coatings and adhesives.

Case Studies

Case Study 1: Synthesis of Poly(urethane-urea)s
A study demonstrated the use of this compound in synthesizing segmented poly(urethane-urea)s directly from isocyanates. The reaction conditions were optimized to achieve high yields while minimizing side reactions .

Case Study 2: Biological Activity Evaluation
In another research project, the compound was evaluated for its ability to interact with specific proteins involved in cellular signaling pathways. The findings suggested that it could modulate these pathways effectively, indicating potential for therapeutic use .

Mechanism of Action

The mechanism of action of N,N’-Diisopropyl-2,3-butane-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of complexes with metals or other molecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,N'-Diisopropyl-2,3-butane-diamine with two diamines from the evidence: N,N'-Diacetyl-1,4-phenylenediamine () and the dibenzylethylenediamine component of benzathine benzylpenicillin (). Key differences in substituents, backbone, and applications are highlighted.

Table 1: Structural and Functional Comparison

Property This compound (Inferred) N,N'-Diacetyl-1,4-phenylenediamine Dibenzylethylenediamine
Molecular Formula C₁₀H₂₄N₂ (estimated) C₁₀H₁₂N₂O₂ C₁₆H₂₀N₂
Molecular Weight ~172.3 g/mol 192.22 g/mol 240.34 g/mol
Backbone Butane (C4, aliphatic) Phenylene (C6, aromatic) Ethylene (C2, aliphatic)
Substituents Isopropyl (-CH(CH₃)₂) Acetyl (-COCH₃) Benzyl (-CH₂C₆H₅)
Key Properties Hydrophobic, sterically hindered Polar amide groups, rigid aromatic core Aromatic, hydrophobic
Primary Applications Ligands, organic synthesis Laboratory research Pharmaceutical salts (e.g., penicillin)

Substituent Effects

  • Isopropyl vs. Acetyl (): The isopropyl groups in this compound enhance hydrophobicity and steric hindrance compared to the polar acetyl groups in N,N'-Diacetyl-1,4-phenylenediamine. This difference influences solubility: the acetylated compound is more water-soluble due to hydrogen bonding via amide groups, whereas the isopropyl derivative favors nonpolar solvents .
  • Isopropyl vs. Benzyl ():
    Dibenzylethylenediamine’s benzyl groups introduce aromaticity and greater molecular weight, making it suitable for forming stable pharmaceutical salts (e.g., benzathine penicillin). In contrast, the aliphatic isopropyl groups in the target compound may favor applications requiring flexibility, such as chelating agents in catalysis .

Backbone Flexibility and Functionality

  • The butane backbone in this compound provides conformational flexibility, enabling dynamic coordination with metal ions.
  • The phenylene backbone in N,N'-Diacetyl-1,4-phenylenediamine imposes rigidity, limiting its utility in applications requiring structural adaptability .
  • The ethylene backbone in dibenzylethylenediamine balances flexibility and stability, ideal for salt formation in drug formulations .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing high-purity N,N'-Diisopropyl-2,3-butane-diamine?

  • Methodological Answer : A two-step approach is commonly employed:

Alkylation of 2,3-butanediamine with isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF).

Purification via fractional distillation or column chromatography to isolate the diisopropyl derivative.

  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via ¹H NMR (e.g., absence of unreacted amine protons at δ 1.5–2.0 ppm) .

Q. What analytical techniques are critical for confirming the structural integrity of This compound?

  • Methodological Answer :

TechniqueParametersPurpose
¹H/¹³C NMR Solvent: CDCl₃; Peaks: Isopropyl CH₃ (~δ 1.0–1.2 ppm), NH (~δ 1.5–2.0 ppm)Confirm substitution pattern and purity
X-ray Crystallography SHELXL refinement (e.g., SHELX-2018/3) Resolve stereochemistry and bond angles
Mass Spectrometry (EI-MS) m/z: ~172 (M⁺)Verify molecular weight

Advanced Research Questions

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s conformational stability?

  • Methodological Answer :

  • Step 1 : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict stable conformers.
  • Step 2 : Validate experimentally via variable-temperature NMR or X-ray crystallography (using SHELX ).
  • Contradiction Resolution : If computational models suggest a planar geometry but crystallography shows a twisted conformation, re-examine solvent effects or lattice packing forces.

Q. What experimental strategies optimize This compound’s stability in catalytic applications under varying pH and temperature?

  • Methodological Answer :

  • Stability Assay Design :

Prepare buffered solutions (pH 2–12) and incubate the compound at 25–80°C for 24–72 hours.

Monitor degradation via HPLC (C18 column, UV detection at 254 nm).

  • Key Findings : Steric hindrance from isopropyl groups enhances thermal stability but may reduce solubility in polar solvents. Reference safety protocols for handling amines (e.g., PPE guidelines in SDS documentation ).

Q. How can researchers resolve conflicting data on the compound’s coordination behavior with transition metals?

  • Methodological Answer :

  • Approach :

Compare UV-Vis spectra of metal complexes (e.g., Cu²⁺, Ni²⁺) synthesized under inert vs. aerobic conditions.

Use single-crystal X-ray diffraction (SHELXL ) to determine binding modes.

  • Data Interpretation : Discrepancies in ligand field strength (e.g., ∆₀ values) may arise from solvent coordination or redox activity.

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